5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide
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Description
Molecular Structure Analysis
Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
In the synthesis of isoxazoles, the primary activated nitro compounds are condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles . This occurs in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Mechanism of Action
Target of Action
The primary target of 5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide is the blood coagulation enzyme factor Xa (FXa) . FXa is a vitamin K-dependent glycoprotein that plays a crucial role in the blood clotting process by converting prothrombin to thrombin .
Mode of Action
The compound interacts with FXa, acting as an inhibitor . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The compound’s interaction with FXa affects the blood coagulation pathway. By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in an anticoagulant effect, reducing the risk of thromboembolic disorders.
Result of Action
The primary result of the compound’s action is its antithrombotic effect . By inhibiting FXa, the compound prevents the formation of thrombin, thereby reducing the risk of clot formation. This makes it potentially useful for the prophylaxis and/or treatment of thromboembolic disorders .
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Properties
IUPAC Name |
5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3S2/c11-9-3-4-10(17-9)18(14,15)13-5-1-2-8-6-12-16-7-8/h3-4,6-7,13H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPOPEWXAJHYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NCCCC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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